- Aryl- and heteroaryl-substituted tetrahydroisoquinolines and their preparation, pharmaceutical compositions and use thereof to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, World Intellectual Property Organization, , ,
Cas no 96803-85-9 (Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-)
![Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- structure](https://fr.kuujia.com/scimg/cas/96803-85-9x500.png)
96803-85-9 structure
Nom du produit:Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene
- 1-[(2,2-DIETHOXYETHYL)THIO]-3-METHOXY-BENZENE
- 1-[(2,2-Diethoxyethyl)thio]-3-methoxybenzene (ACI)
- (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane
- 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
- 1-[[2,2-Bis(ethyloxy)ethyl]thio]-3-(methyloxy)benzene
- 2-[(3-Methoxyphenyl)thio]-1,1-diethoxyethane
- 3-Methoxybenzenethioacetaldehyde diethyl acetal
- DTXSID30545712
- AKOS012938010
- SCHEMBL228468
- 96803-85-9
- DXMQCYBZTUPOFT-UHFFFAOYSA-N
- 1-(2,2-Diethoxyethylsulphanyl)-3-methoxybenzene
- DB-363134
- E80831
- Benzene,1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene
- 1-{[2,2-bis(ethyloxy)ethyl]thio}-3-(methyloxy)benzene
- AS-82002
- 1-(2,2-Diethoxy-ethylsulfanyl)-3-methoxy-benzene
- CS-0001520
-
- Piscine à noyau: 1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3
- La clé Inchi: DXMQCYBZTUPOFT-UHFFFAOYSA-N
- Sourire: O(C)C1C=C(SCC(OCC)OCC)C=CC=1
Propriétés calculées
- Qualité précise: 256.11331567g/mol
- Masse isotopique unique: 256.11331567g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 8
- Complexité: 184
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 53Ų
Propriétés expérimentales
- Dense: 1.077
- Point d'ébullition: 336.964°C at 760 mmHg
- Point d'éclair: 157.591°C
- Indice de réfraction: 1.52
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1250454-1g |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 1g |
$310 | 2024-06-07 | |
eNovation Chemicals LLC | Y1250454-250mg |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 250mg |
$170 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071597-100mg |
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane |
96803-85-9 | 95% | 100mg |
¥793.00 | 2024-04-23 | |
A2B Chem LLC | AD11823-250mg |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 250mg |
$84.00 | 2024-07-18 | |
1PlusChem | 1P006P7Z-100mg |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 100mg |
$99.00 | 2024-04-19 | |
A2B Chem LLC | AD11823-1g |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 1g |
$168.00 | 2024-07-18 | |
Aaron | AR006PGB-1g |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 1g |
$267.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1250454-1g |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 1g |
$310 | 2025-02-21 | |
eNovation Chemicals LLC | Y1250454-100mg |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 100mg |
$135 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071597-250mg |
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane |
96803-85-9 | 95% | 250mg |
¥1483.00 | 2024-04-23 |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; > 24 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 16 h, rt
Référence
- Full Color Light Responsive Diarylethene Inks for Reusable PaperAdvanced Functional Materials, 2016, 26(29), 5230-5238,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 2 h, rt
1.2 1 h, rt; 14 h, rt
1.2 1 h, rt; 14 h, rt
Référence
- Preparation of sulfamate benzothiophenes as antitumor agents, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 3 h, rt
Référence
- Preparation of 9-azabicyclo[3.3.1]nonane derivatives for therapeutic use as dopamine and serotonin reuptake inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Azabicyclo[3.2.1]octane derivatives with activity as serotonin reuptake inhibitors and 5-HT1A antagonists, and their use as antidepressants., World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Benzofuran derivatives with activity as serotonin reuptake inhibitors and 5-HT1A antagonists, and their use as antidepressants., World Intellectual Property Organization, , ,
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Raw materials
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Preparation Products
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Littérature connexe
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
5. Book reviews
96803-85-9 (Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-) Produits connexes
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